molecular formula C11H9N9O3 B11054999 4-[4-[4-(3,5-dimethylpyrazol-1-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

4-[4-[4-(3,5-dimethylpyrazol-1-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B11054999
M. Wt: 315.25 g/mol
InChI Key: OLMFCYOGAPQKLN-UHFFFAOYSA-N
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Description

4-[4-[4-(3,5-dimethylpyrazol-1-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound characterized by the presence of multiple oxadiazole and pyrazole rings. These heterocyclic structures are known for their diverse biological and chemical properties, making the compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[4-(3,5-dimethylpyrazol-1-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common approach involves the alkylation of pyrazoles with bromomethyl compounds using t-BuOK/THF as the base and solvent . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-[4-(3,5-dimethylpyrazol-1-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Halogenated derivatives, amines, thiols; reactions may require catalysts and specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 4-[4-[4-(3,5-dimethylpyrazol-1-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with molecular targets such as protein kinases. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting cellular processes like proliferation, differentiation, and apoptosis . The pathways involved include the inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase (GSK), among others .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[4-(3,5-dimethylpyrazol-1-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is unique due to its multiple oxadiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H9N9O3

Molecular Weight

315.25 g/mol

IUPAC Name

4-[4-[4-(3,5-dimethylpyrazol-1-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C11H9N9O3/c1-4-3-5(2)20(13-4)11-9(17-23-19-11)7-6(14-21-15-7)8-10(12)18-22-16-8/h3H,1-2H3,(H2,12,18)

InChI Key

OLMFCYOGAPQKLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NON=C2C3=NON=C3C4=NON=C4N)C

Origin of Product

United States

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